

Technical Guide on the Solubility of 5-Bromo-2-methoxybenzaldehyde in Organic Solvents

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Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzaldehyde

Cat. No.: B189313

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For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility characteristics of **5-Bromo-2-methoxybenzaldehyde** (CAS No. 25016-01-7), a crucial intermediate in organic and medicinal chemistry. A thorough understanding of its solubility is fundamental for optimizing reaction conditions, developing purification strategies, and formulating active compounds. This document outlines the known qualitative and quantitative solubility data, provides a comprehensive experimental protocol for precise solubility determination, and visualizes the workflow for clarity.

Core Properties of 5-Bromo-2-methoxybenzaldehyde

Before delving into its solubility, it is essential to understand the key physicochemical properties of **5-Bromo-2-methoxybenzaldehyde**.

Property	Value	Reference
CAS Number	25016-01-7	[1]
Molecular Formula	C ₈ H ₇ BrO ₂	[2]
Molecular Weight	215.04 g/mol	[1]
Appearance	White to yellow or tan crystalline powder	[3][4][5]
Melting Point	116-119 °C	[1]

The structure, featuring a polar benzaldehyde moiety and a methoxy group, alongside a nonpolar bromo-substituted aromatic ring, results in moderate polarity. This duality governs its interaction with various organic solvents.

Solubility Profile

The solubility of an organic compound is dictated by the principle of "like dissolves like." Therefore, **5-Bromo-2-methoxybenzaldehyde** is expected to exhibit higher solubility in solvents with comparable polarity.

Qualitative Solubility: Publicly available data indicates that **5-Bromo-2-methoxybenzaldehyde** is soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water.[2]

Quantitative Solubility Data: Comprehensive quantitative solubility data for **5-Bromo-2-methoxybenzaldehyde** across a wide array of organic solvents is not readily available in published literature. However, one specific data point has been reported:

Solvent	Solubility	Conditions	Reference
Chloroform (CHCl ₃)	25 mg/mL	Clear, colorless to yellow solution	[4]

Given the lack of extensive data, experimental determination is necessary for specific applications. The following table provides a categorized list of common organic solvents for

which solubility testing is recommended.

Category	Solvent	Rationale for Testing
Polar Aprotic	Acetone	Good general-purpose solvent for moderately polar compounds.
Acetonitrile	Often used in chromatography and as a reaction solvent.	
Dimethylformamide (DMF)	High polarity, effective for compounds with low solubility elsewhere.	
Dimethyl Sulfoxide (DMSO)	High polarity, excellent solvating power for a wide range of compounds.	
Polar Protic	Methanol	Capable of hydrogen bonding; useful for polar compounds.
Ethanol	Common, less toxic alcohol solvent. [2]	
Isopropanol	A slightly less polar alcohol.	
Nonpolar / Weakly Polar	Dichloromethane (DCM)	Effective for many organic solids. [2]
Diethyl Ether	Commonly used for extractions and as a reaction solvent.	
Toluene	Aromatic solvent, may interact favorably with the benzene ring.	
Hexanes	Nonpolar solvent, solubility is expected to be low.	

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible quantitative data, the isothermal shake-flask method is the gold standard for determining equilibrium solubility.^{[6][7]}

Objective: To determine the equilibrium solubility of **5-Bromo-2-methoxybenzaldehyde** in a selected organic solvent at a constant temperature.

Materials:

- **5-Bromo-2-methoxybenzaldehyde** (high purity)
- Selected organic solvent(s) (analytical grade)
- Thermostatically controlled orbital shaker or water bath
- Analytical balance
- Glass vials with screw caps
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

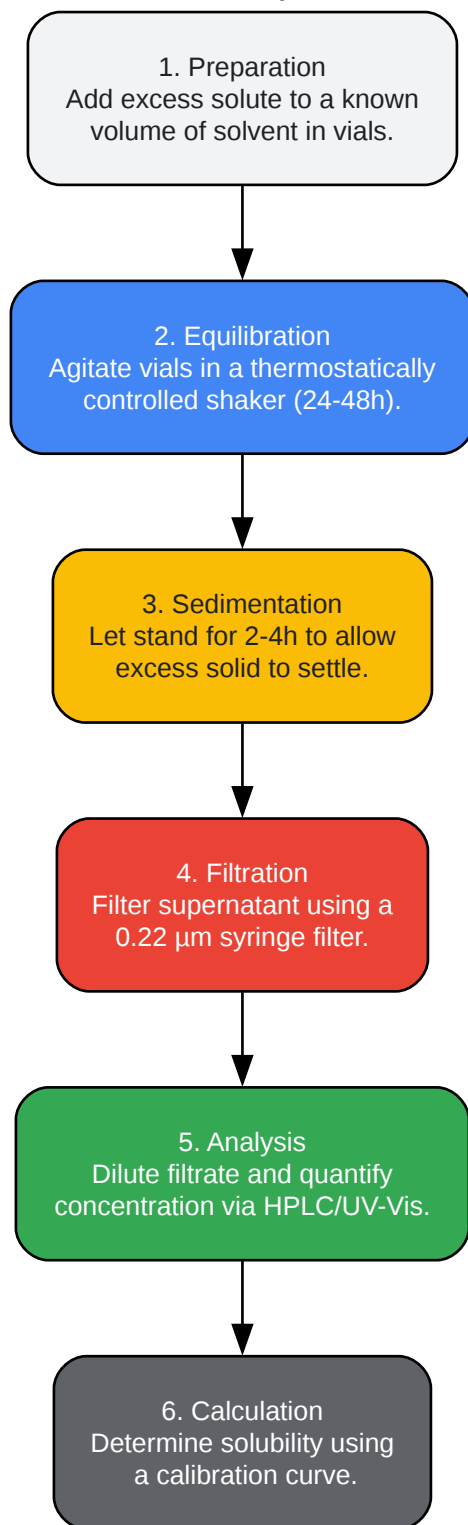
- Preparation of Saturated Solutions:
 - Add an excess amount of **5-Bromo-2-methoxybenzaldehyde** (e.g., 50-100 mg) to a series of glass vials. An excess is confirmed by the presence of undissolved solid after equilibration.
 - Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:

- Place the vials into the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
- Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[8][9] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed; equilibrium is reached when the concentration no longer changes.
- Sample Collection and Preparation:
 - Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-4 hours to permit the excess solid to sediment.
 - Carefully withdraw a small aliquot of the supernatant using a pipette.
 - Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved microparticles. This step is critical to prevent overestimation of solubility.
- Analysis (HPLC Method Recommended):
 - Calibration: Prepare a series of standard solutions of **5-Bromo-2-methoxybenzaldehyde** of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
 - Sample Analysis: Accurately dilute the filtered sample solution with the solvent to bring its concentration within the linear range of the calibration curve.
 - Inject the diluted sample into the HPLC and record the peak area.
- Calculation of Solubility:
 - Determine the concentration of the diluted sample using the calibration curve.
 - Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
 - The final solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Workflow for Solubility Determination

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Caption: Isothermal shake-flask experimental workflow.

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